molecular formula C17H20BNO4 B13677229 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate

Cat. No.: B13677229
M. Wt: 313.2 g/mol
InChI Key: BUEGSLZLZLAMLR-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate is a chemical compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes this compound valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed borylation reaction, where isoquinoline-3-carboxylate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate is unique due to its isoquinoline core, which imparts distinct electronic and steric properties. This makes it particularly suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C17H20BNO4

Molecular Weight

313.2 g/mol

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate

InChI

InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-8-6-7-11-10-19-14(9-12(11)13)15(20)21-5/h6-10H,1-5H3

InChI Key

BUEGSLZLZLAMLR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N=CC3=CC=C2)C(=O)OC

Origin of Product

United States

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